molecular formula C19H19N3O2 B2461459 (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide CAS No. 881559-19-9

(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide

Cat. No.: B2461459
CAS No.: 881559-19-9
M. Wt: 321.38
InChI Key: FXVGDAKDQXJIPT-UHFFFAOYSA-N
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Description

(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide: is an organic compound with a complex structure that includes a benzyl group, a cyano group, and an ethoxyphenyl group

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(4-ethoxyanilino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-24-18-10-8-17(9-11-18)21-14-16(12-20)19(23)22-13-15-6-4-3-5-7-15/h3-11,14,21H,2,13H2,1H3,(H,22,23)/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVGDAKDQXJIPT-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide typically involves a multi-step process. One common method includes the condensation of benzylamine with 4-ethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine group.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzyl and ethoxyphenyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide
  • (2E)-N-benzyl-2-cyano-3-[(4-hydroxyphenyl)amino]prop-2-enamide

Uniqueness:

  • The presence of the ethoxy group in (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide provides unique electronic and steric properties that can influence its reactivity and binding interactions.
  • Compared to its analogs with methoxy or hydroxy groups, the ethoxy group can offer different solubility and stability profiles, making it suitable for specific applications.

Biological Activity

(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide, with CAS number 881559-19-9, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a benzyl group, a cyano group, and an ethoxyphenyl group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems.

  • Electrophilic Nature : The cyano group in the compound acts as an electrophile, capable of reacting with nucleophilic sites in proteins and enzymes, thereby modulating their activity.
  • Binding Affinity : The presence of the benzyl and ethoxyphenyl groups enhances the compound’s binding affinity to specific proteins or receptors, which can lead to significant biological effects such as enzyme inhibition or receptor modulation.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. For instance, related N-benzyl derivatives have shown significant inhibition against DPPH radicals, suggesting that this compound may exhibit comparable effects .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition is a potential area for further exploration concerning this compound.

Comparative Analysis

A comparative analysis with structurally similar compounds provides insights into the unique characteristics of this compound:

Compound NameStructural FeaturesBiological ActivityNotes
(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamideMethoxy group instead of ethoxyModerate antioxidant activityLess potent than ethoxy derivative
(2E)-N-benzyl-2-cyano-3-(pyridin-4-yl)prop-2-enamidePyridine ringPotential neuroprotective effectsDifferent pharmacological profile

The ethoxy group in this compound may enhance solubility and stability compared to analogs with methoxy or hydroxy groups, making it a candidate for specific therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antioxidant Studies : Research on N-benzyl derivatives has shown promising results in antioxidant assays. For example, a study reported that certain derivatives exhibited significant DPPH scavenging activity, highlighting their potential as antioxidants .
  • Enzyme Inhibition : In vitro studies have suggested that compounds similar to this compound may inhibit enzymes involved in inflammatory pathways, although specific data on this compound is limited.
  • Cancer Research : Preliminary studies indicate that the structural components of this compound could be beneficial in anticancer research due to their ability to modulate cellular pathways involved in tumor growth and metastasis.

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